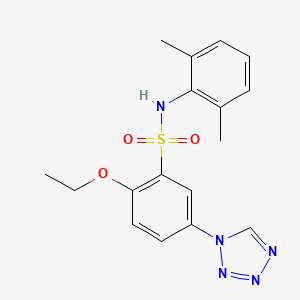
N-(2,6-dimethylphenyl)-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a tetrazole ring, an ethoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
N-(2,6-DIMETHYLPHENYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE: can be compared with other sulfonamides and tetrazole-containing compounds:
Sulfonamides: Similar compounds include sulfanilamide and sulfamethoxazole, which also possess antimicrobial properties.
Tetrazole-Containing Compounds: Compounds like losartan and candesartan, which are used as antihypertensive agents, contain tetrazole rings.
The uniqueness of N-(2,6-DIMETHYLPHENYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N5O3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-ethoxy-5-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H19N5O3S/c1-4-25-15-9-8-14(22-11-18-20-21-22)10-16(15)26(23,24)19-17-12(2)6-5-7-13(17)3/h5-11,19H,4H2,1-3H3 |
InChI Key |
GPUYYZSCJGIBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


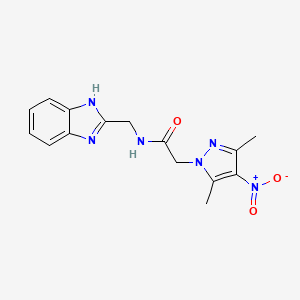
![ethyl N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate](/img/structure/B11496510.png)
![7-[4-(2-propynyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11496518.png)
![4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B11496535.png)
![2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11496539.png)
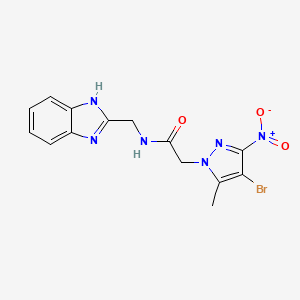
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11496550.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11496552.png)
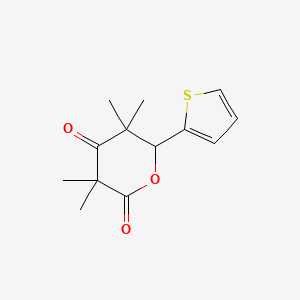
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11496570.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B11496576.png)
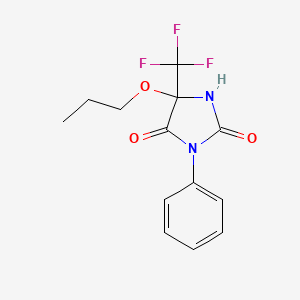
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11496595.png)

